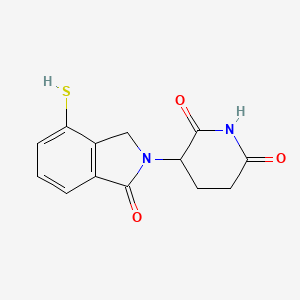
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound with significant potential in various scientific fields. It is a derivative of isoindoline and piperidine, featuring a mercapto group, which contributes to its unique chemical properties. This compound is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of isoindoline derivatives with piperidine-2,6-dione under specific conditions. For instance, the use of isoindoline, piperidine, and mercapto reagents in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the isoindoline or piperidine rings.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or disulfides, while reduction can lead to modified isoindoline or piperidine derivatives .
科学的研究の応用
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3. This results in the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Lenalidomide: A derivative of thalidomide, known for its immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar biological activities.
Uniqueness
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its mercapto group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds like lenalidomide and pomalidomide, which lack this functional group .
特性
分子式 |
C13H12N2O3S |
|---|---|
分子量 |
276.31 g/mol |
IUPAC名 |
3-(3-oxo-7-sulfanyl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3S/c16-11-5-4-9(12(17)14-11)15-6-8-7(13(15)18)2-1-3-10(8)19/h1-3,9,19H,4-6H2,(H,14,16,17) |
InChIキー |
AWXCFZRHPUBHBO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


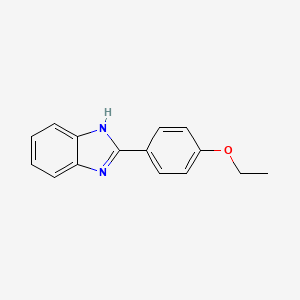
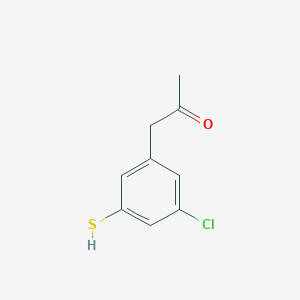
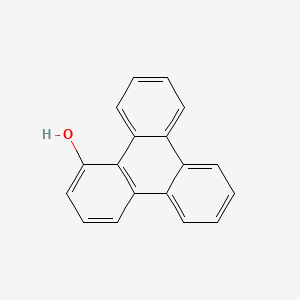
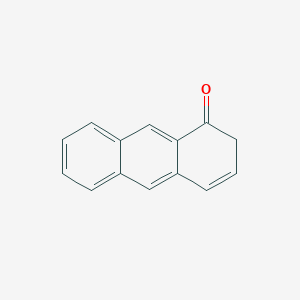
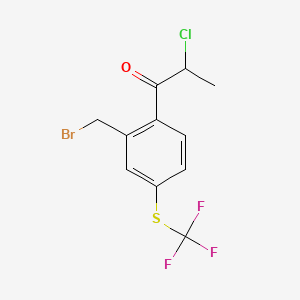
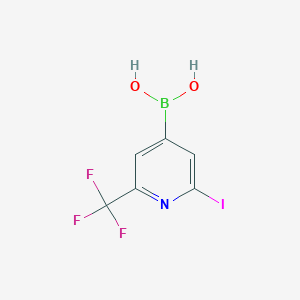
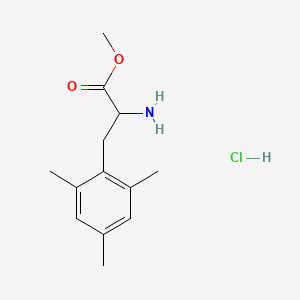
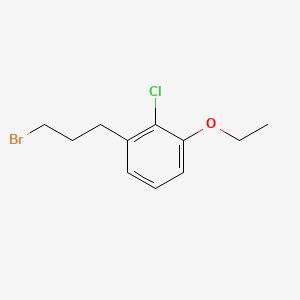

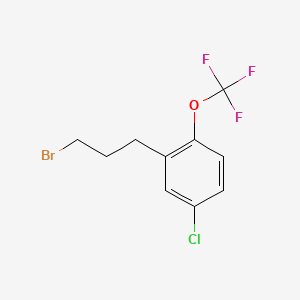
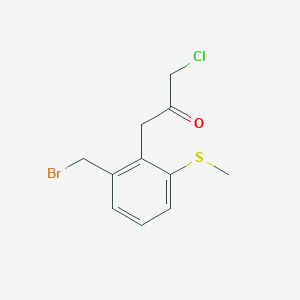
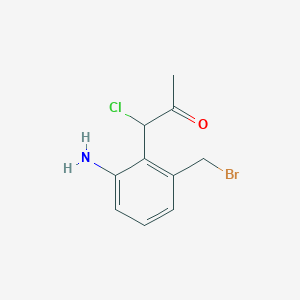
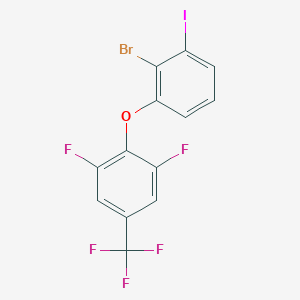
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
